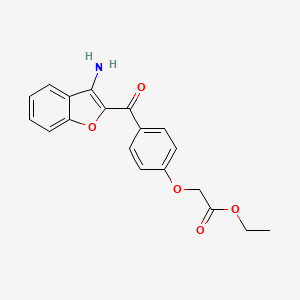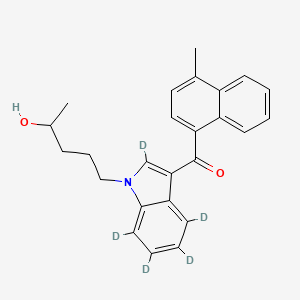
cis,cis,cis-Cyclononatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis,cis,cis-Cyclononatriene: is an organic compound with the molecular formula C₉H₁₂ . It is a non-aromatic hydrocarbon that consists of a nine-membered ring with three double bonds in the cis configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis,cis,cis-Cyclononatriene can be synthesized through several methods. One common approach involves the cyclization of linear precursors under specific conditions. For example, the treatment of 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal can yield this compound . This reaction typically requires low temperatures to maintain the stability of the product.
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. The key challenges in scaling up include maintaining the purity and stability of the compound during production.
Analyse Chemischer Reaktionen
Types of Reactions: cis,cis,cis-Cyclononatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used for reduction.
Substitution: Halogens (e.g., chlorine, bromine) and appropriate catalysts are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclononane .
Wissenschaftliche Forschungsanwendungen
cis,cis,cis-Cyclononatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of non-aromatic cyclic hydrocarbons and their reactivity.
Medicine: There is limited information on its direct use in medicine, but its derivatives may have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of cis,cis,cis-Cyclononatriene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely determined by the presence of its double bonds and the strain within the nine-membered ring. These factors influence its ability to undergo various chemical reactions, such as cycloaddition and polymerization .
Vergleich Mit ähnlichen Verbindungen
Cyclononatetraene: This compound has one additional double bond compared to cis,cis,cis-Cyclononatriene and exhibits different reactivity and stability.
Cyclooctatetraene: An eight-membered ring with four double bonds, known for its aromatic properties.
Cycloheptatriene: A seven-membered ring with three double bonds, often studied for its aromaticity and reactivity.
Uniqueness: this compound is unique due to its specific configuration and the presence of three cis double bonds within a nine-membered ring.
Eigenschaften
CAS-Nummer |
696-86-6 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
(1Z,4Z,7Z)-cyclonona-1,4,7-triene |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,5-8H,3-4,9H2/b2-1-,7-5-,8-6- |
InChI-Schlüssel |
CDCDYENGTKUCSR-UAOXYDSYSA-N |
Isomerische SMILES |
C/1/C=C\C/C=C\C/C=C1 |
Kanonische SMILES |
C1C=CCC=CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






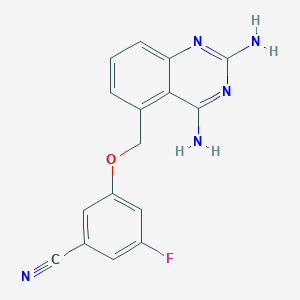


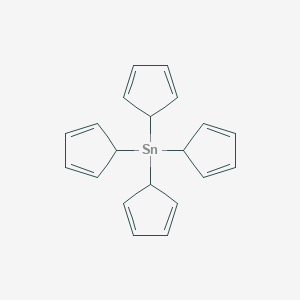

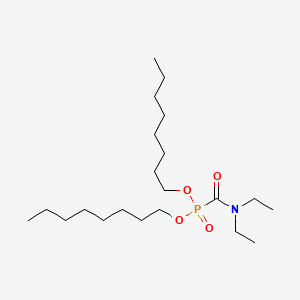
![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)
